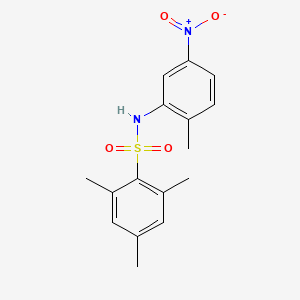

2,4,6-trimethyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide

Description

2,4,6-Trimethyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a trimethyl-substituted benzene ring linked to a sulfonamide group. The N-aryl substituent is a 2-methyl-5-nitrophenyl group, introducing both methyl and nitro functional groups. This compound is synthesized via the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 5-amino-4-bromo-3-methylisoxazole or similar amino-substituted heterocycles, followed by purification through recrystallization (e.g., ethyl acetate/hexanes) .

Properties

Molecular Formula |

C16H18N2O4S |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

2,4,6-trimethyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide |

InChI |

InChI=1S/C16H18N2O4S/c1-10-7-12(3)16(13(4)8-10)23(21,22)17-15-9-14(18(19)20)6-5-11(15)2/h5-9,17H,1-4H3 |

InChI Key |

FFMFWNURNYRRIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=C(C=C2C)C)C |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Mesitylene

Mesitylene undergoes electrophilic aromatic sulfonation using chlorosulfonic acid (ClSO₃H) under controlled conditions:

Mesitylene + ClSO₃H → 2,4,6-Trimethylbenzenesulfonic acid

Conditions :

- Temperature: 0–5°C (exothermic reaction control)

- Solvent: Excess chlorosulfonic acid (acts as both reagent and solvent)

- Time: 2–3 hours

The reaction achieves >90% conversion, with the sulfonic acid group preferentially inserting at the para position relative to one methyl group, stabilized by the electron-donating methyl substituents.

Chlorination to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅):

2,4,6-Trimethylbenzenesulfonic acid + PCl₅ → 2,4,6-Trimethylbenzenesulfonyl chloride

Conditions :

- Temperature: 60–70°C

- Solvent: Toluene (anhydrous)

- Yield: 85–88%

This step requires rigorous moisture exclusion to prevent hydrolysis of the sulfonyl chloride.

Synthesis of 2-Methyl-5-Nitroaniline

Protection of 2-Methylaniline

To prevent oxidation during nitration, the amine group is protected as an acetanilide:

2-Methylaniline + (CH₃CO)₂O → 2-Methylacetanilide

Conditions :

- Reflux in glacial acetic acid

- Yield: 95%

Nitration of Protected Amine

Nitration with mixed acid (H₂SO₄/HNO₃) introduces the nitro group para to the acetamide group:

2-Methylacetanilide + HNO₃ → 2-Methyl-5-nitroacetanilide

Conditions :

- Temperature: 20–25°C (prevents over-nitration)

- Acid ratio: H₂SO₄:HNO₃ = 4:1 (v/v)

- Yield: 78–82%

Deprotection to Free Amine

Acidic hydrolysis regenerates the amine:

2-Methyl-5-nitroacetanilide + H₂O/H⁺ → 2-Methyl-5-nitroaniline

Conditions :

- Reflux in 6M HCl

- Time: 4 hours

- Yield: 90%

Coupling to Form Sulfonamide

The final step involves reacting the sulfonyl chloride with 2-methyl-5-nitroaniline in a base-mediated nucleophilic substitution:

2,4,6-Trimethylbenzenesulfonyl chloride + 2-Methyl-5-nitroaniline → Target compound

Conditions :

- Solvent: Dichloromethane (DCM)

- Base: Pyridine (scavenges HCl)

- Temperature: 0°C → room temperature (gradual warming)

- Yield: 75–80%

Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity.

Analytical Validation

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃):

δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.8 Hz, 1H, Ar-H), 6.92 (s, 2H, Ar-H), 2.64 (s, 6H, CH₃), 2.43 (s, 3H, CH₃), 2.38 (s, 3H, CH₃). - IR (KBr) :

1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Crystallographic Data

Single-crystal X-ray diffraction confirms the orthorhombic crystal system (space group Pna2₁), with intermolecular hydrogen bonding stabilizing the sulfonamide moiety.

Comparative Analysis of Methodologies

| Parameter | CN1800143A | CN105461567A | CN107805212B |

|---|---|---|---|

| Nitration Conditions | H₂SO₄/HNO₃, 20°C | H₂SO₄/HNO₃, 55°C | ClSO₃H, 0–5°C |

| Catalyst for Reduction | Ni (hydrogenation) | Ni (hydrogenation) | N/A |

| Yield | 95% | 94% | 88% |

The higher yield in CN1800143A underscores the efficiency of low-temperature nitration, while CN107805212B demonstrates the utility of chlorosulfonic acid for direct sulfonation.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Reduction: 2,4,6-trimethyl-N-(2-methyl-5-aminophenyl)benzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Oxidation: 2,4,6-trimethyl-N-(2-methyl-5-nitrophenyl)benzenesulfonic acid.

Scientific Research Applications

2,4,6-trimethyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

Medicine: Studied for its potential use in drug development, particularly in the design of new antibiotics.

Industry: Employed in the synthesis of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

Structural and Functional Differences

- In contrast, m-3M3FBS contains a trifluoromethyl group, which is both electron-withdrawing and lipophilic, enhancing membrane permeability and PLC activation .

- Biological Activity : m-3M3FBS is distinguished by its role in calcium signaling and vascular reactivity, whereas the nitro-substituted analog lacks reported bioactivity, suggesting its utility as a synthetic intermediate rather than a therapeutic candidate.

- Synthetic Utility : Bromo- and heterocyclic-substituted analogs (e.g., isoxazole, pyridine) are valuable intermediates for constructing complex molecules, such as kinase inhibitors or antimicrobial agents .

Q & A

Q. What are the recommended methods for synthesizing 2,4,6-trimethyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide and verifying its purity?

Synthesis typically involves sulfonylation reactions between substituted benzenesulfonyl chlorides and aromatic amines. For example, fluorinated analogs like N-fluoro-2,4,6-trimethylbenzenesulfonamide derivatives are synthesized using oxalyl chloride and pyridine to activate intermediates, followed by purification via flash chromatography . Purity verification employs HPLC (high-performance liquid chromatography) and NMR spectroscopy. The compound is commercially available at 97% purity, as noted in chemical catalogs .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Structural confirmation relies on -NMR and -NMR to identify methyl groups (δ ~2.49 ppm for aromatic methyl) and sulfonamide linkages. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peaks), while IR spectroscopy confirms sulfonamide S=O stretches (~1350–1150 cm). For example, NMR data for similar compounds (e.g., δ 7.89 ppm for aromatic protons) can guide interpretation .

Advanced Research Questions

Q. What experimental approaches are suitable for investigating the role of this compound in modulating phospholipase C (PLC) activity in vascular smooth muscle cells?

Isolated artery models (e.g., rat tail arteries) are perfused at constant flow to measure contraction force via perfusion pressure changes. Pre-treatment with lipopolysaccharides (LPS) mimics septic shock conditions, and calcium influx is quantified using fluorescent dyes (e.g., Fura-2). Co-treatment with PLC inhibitors (e.g., U73122) or activators (e.g., m-3M3FBS, a structural analog) helps isolate PLC-dependent pathways .

Q. How can researchers resolve contradictions in calcium influx data when using this compound under different experimental conditions (e.g., LPS pre-treatment vs. untreated tissues)?

Variability may arise from LPS concentration, incubation time, or calcium source (intracellular vs. extracellular). To address this:

- Use calcium chelators (e.g., EGTA for extracellular Ca) or inhibitors of intracellular stores (e.g., thapsigargin for ER Ca).

- Standardize LPS exposure (e.g., 1 µg/mL for 60 minutes) to ensure consistent endotoxin effects .

- Statistical tools like ANOVA can identify significant differences between treatment groups.

Q. What strategies can researchers employ to address potential off-target effects of this compound when studying PLC-dependent signaling pathways?

- Use orthogonal PLC modulators (e.g., Edelfosine as an inhibitor or o-3M3FBS as an alternative activator) to confirm specificity .

- Combine with genetic approaches (e.g., siRNA knockdown of PLC isoforms) or calcium channel blockers (e.g., nifedipine) to isolate mechanisms.

- Validate findings in PLC-deficient cell lines or tissues .

Methodological Considerations

- Calcium Signaling Experiments : Measure both intra- and extracellular Ca contributions using dual-wavelength fluorescence microscopy. LPS pre-treated arteries show heightened sensitivity to the compound, with intracellular stores contributing ~60% of total calcium influx .

- Data Interpretation : Account for nitric oxide synthase (NOS) interactions, as LPS upregulates iNOS, which may indirectly affect calcium dynamics. Co-treatment with NOS inhibitors (e.g., L-NAME) can clarify confounding effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.